5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C8H4N2O3S |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
5-nitrothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4N2O3S/c11-4-7-2-5-1-6(10(12)13)3-9-8(5)14-7/h1-4H |
InChI Key |
TTWJUADAXYQWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Core Structure Construction
The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
- Gewald Reaction : Condensation of a cyanoacetamide with elemental sulfur and a ketone or aldehyde to form 2-aminothiophenes, which can be further cyclized with pyridine derivatives.
- Cyclization of Pyridine Precursors : For example, reacting 3-aminopyridine with α-haloketones or thiophene-building blocks in the presence of catalysts.
Example Protocol (Adapted from):
- React ethyl 3-pyridylacetate with chloroacetyl chloride to form a chlorinated intermediate.
- Treat with sodium sulfide to induce cyclization, yielding the thieno[2,3-b]pyridine core.
Nitration at the 5-Position
Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The position of nitration is influenced by directing effects:
- Regioselectivity : Electron-donating groups direct nitration to specific positions. For thieno[2,3-b]pyridine, the 5-position is activated due to the electron-rich sulfur atom and pyridine nitrogen.
Formylation at the 2-Position
The aldehyde group can be introduced via:
- Vilsmeier-Haack Reaction : Treatment with DMF/POCl₃ to form an iminium intermediate, followed by hydrolysis.
- Directed Ortho Metalation (DoM) : Use of LDA (lithium diisopropylamide) to deprotonate the 2-position, followed by quenching with DMF.
Example Protocol (Adapted from):
- Dissolve 5-nitrothieno[2,3-b]pyridine in anhydrous DMF.
- Add POCl₃ dropwise at 0°C, stir at room temperature for 12 hours.
- Hydrolyze with aqueous NaOH to yield the aldehyde.
- Purify via column chromatography (hexane/ethyl acetate).
Optimized Synthetic Route
A plausible multi-step synthesis is outlined below:
- Regioselectivity : Competing nitration at other positions (e.g., 3- or 7-).
- Stability : The nitro and aldehyde groups may lead to side reactions (e.g., oxidation or decomposition).
Alternative Methods
One-Pot Nitration-Formylation
A recent advancement involves tandem reactions:
- Simultaneous nitration and formylation using NO₂BF₄ and DMF in the presence of a Lewis acid (e.g., FeCl₃).
- Advantage : Reduced purification steps.
Palladium-Catalyzed Cross-Coupling
Introduce pre-functionalized groups:
- Suzuki-Miyaura coupling of a boronic ester at the 2-position, followed by oxidation to the aldehyde.
Analytical Data
While experimental data for 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde are scarce, predicted spectral characteristics include:
- ¹H NMR (CDCl₃) : δ 10.2 (s, 1H, CHO), 8.9 (d, 1H, pyridine-H), 8.5 (s, 1H, thiophene-H), 7.6 (d, 1H, pyridine-H).
- IR (KBr) : 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch).
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes selective reduction to form amino derivatives, a key transformation for pharmacological applications.
Mechanistic Insight : Catalytic hydrogenation preserves the aldehyde group, while acidic conditions may lead to side reactions due to protonation of the pyridine nitrogen .
Aldehyde Functionalization
The aldehyde group participates in condensation and oxidation reactions, enabling structural diversification.
2.1. Condensation with Amines
Reaction with primary amines (e.g., aniline) forms Schiff bases under mild conditions:
text5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde + R-NH₂ → Imine derivatives
Conditions : EtOH, 60°C, 4 hours; yields 75-89% .
2.2. Oxidation to Carboxylic Acid
Controlled oxidation converts the aldehyde to a carboxylic acid:
text5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde → 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid
Conditions : KMnO₄ (1.5 eq), H₂SO₄ (0.1 M), 0°C → 25°C, 12 hours; yield 68%.
Electrophilic Aromatic Substitution
The electron-deficient thienopyridine ring directs electrophiles to specific positions:
| Electrophile | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-7 | 5,7-Dinitrothieno[2,3-b]pyridine-2-carbaldehyde | 52% | |
| Br₂ (1 eq) | C-3 | 3-Bromo-5-nitrothieno[2,3-b]pyridine-2-carbaldehyde | 61% |
Regioselectivity : Nitration occurs at C-7 due to electron-withdrawing effects of the nitro and aldehyde groups. Bromination favors C-3 via σ-complex stabilization .
Photooxygenation Reactions
Under UV light and O₂, the compound undergoes singlet oxygen-mediated transformations:
Key Finding : The reaction pathway depends on the presence of photosensitizers and the electronic nature of the heterocycle .
Stability and Side Reactions
The compound shows sensitivity to:
Scientific Research Applications
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins. For example, thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases by binding to the ATP-binding site . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs include derivatives with substituents at positions 4, 5, 6, or 7 of the thieno[2,3-b]pyridine scaffold (Table 1).
Table 1: Structural Analogs of Thieno[2,3-b]pyridine-2-carbaldehyde
Key Observations :
- Nitro vs. This could enhance reactivity in nucleophilic additions or condensations .
- Positional Effects : Substitution at position 5 (as in the target compound) may sterically hinder reactions at adjacent sites compared to position 4 or 6 derivatives.
Physical and Spectral Properties
- Melting Points: The unsubstituted Thieno[2,3-b]pyridine-2-carbaldehyde melts at 142–143°C , while its carboxylic acid derivative (position 2) has a significantly higher mp (293–294°C) due to intermolecular hydrogen bonding . The nitro group’s polar nature may raise the melting point relative to non-polar substituents, though experimental data is needed for confirmation.
- Spectroscopic Characterization : Analogous compounds (e.g., bis-heterocycles in ) are characterized by ¹H/¹³C-NMR, IR, and UV-vis, with aldehyde protons typically appearing near δ 9.8–10.2 ppm. The nitro group’s strong IR absorption (~1520 cm⁻¹ for asymmetric stretching) would distinguish it from halogenated analogs .
Biological Activity
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde features a fused thieno-pyridine structure with a nitro group at the 5-position and an aldehyde functional group at the 2-position. This unique arrangement contributes to its potential biological activities.
Biological Activities
The biological activities of 5-nitro derivatives of thieno[2,3-b]pyridines have been explored in various studies, highlighting their potential as therapeutic agents.
1. Antitumor Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) cells. One study found that certain derivatives decreased FOXM1 expression, which is crucial for cancer cell proliferation and survival .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound 6 | 1.5 | MDA-MB-231 |
| Compound 16 | 1.8 | MDA-MB-231 |
2. Anti-inflammatory Activity
Thieno[2,3-b]pyridines have also demonstrated anti-inflammatory effects. A study reported that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of thieno[2,3-b]pyridine derivatives are noteworthy. They have shown effectiveness against various bacterial strains and fungi. In particular, the nitro group enhances their ability to disrupt microbial cell membranes and inhibit growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde is essential for optimizing its biological activity. Modifications at different positions on the thieno-pyridine scaffold can significantly alter its potency and selectivity.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Aldehyde | Enhances cytotoxicity |
| 5 | Nitro | Increases antitumor activity |
Case Studies
Several case studies have explored the efficacy of 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde in various biological assays:
- Antitumor Efficacy : In vivo studies demonstrated that administration of related thieno[2,3-b]pyridines resulted in significant tumor regression in mouse models bearing L1210 leukemia. The compounds were administered at dosages ranging from 60 to 80 mg/kg over six days, showing prolonged survival rates compared to controls .
- Inhibition of Protein Tyrosine Phosphatase : A recent study highlighted the ability of thienopyridine derivatives to inhibit PTP4A3 phosphatase, a target implicated in cancer metastasis. Docking studies suggested that these compounds could effectively bind to the active site of the enzyme, leading to decreased cellular proliferation in cancer models .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde, and how can regioselectivity be controlled during nitration?
- Methodological Answer : The synthesis typically begins with thieno[2,3-b]pyridine-2-carbaldehyde as the core structure. Nitration is performed using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 5-position. Regioselectivity is influenced by electron-donating/withdrawing effects of existing substituents. For example, the aldehyde group at position 2 directs nitration to the electron-rich 5-position via resonance stabilization. Reaction progress should be monitored by TLC, and intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural identity of 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde be validated?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) with ≥95% purity threshold.
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm, singlet) and aromatic protons influenced by the nitro group (downfield shifts due to electron-withdrawing effects).
- FT-IR : Stretching vibrations for -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and -CHO (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What strategies mitigate competing isomer formation during the synthesis of 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde?
- Methodological Answer : Competing isomers (e.g., 3-nitro or 6-nitro derivatives) arise due to ambident reactivity. To suppress these:
- Use low-temperature nitration (−10°C) to slow reaction kinetics and favor thermodynamic control.
- Introduce steric directing groups (e.g., methyl at position 3) to block undesired positions.
- Optimize solvent polarity (e.g., acetic acid vs. H₂SO₄) to modulate electrophilic attack pathways. Post-synthesis, isomers are separable via preparative HPLC or recrystallization (ethanol/water) .
Q. How can computational methods predict the biological activity of 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, oxidoreductases). The nitro group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues.
- QSAR Modeling : Correlate substituent effects (e.g., nitro position, aldehyde reactivity) with bioactivity data (IC₅₀ values) to design optimized analogs.
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to identify persistent interactions .
Q. What crystallographic techniques resolve ambiguities in the nitro group’s orientation within 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive:
- Grow crystals via slow evaporation (dichloromethane/hexane).
- Refine data (ShelXL) to determine bond angles and torsion angles. The nitro group typically adopts a coplanar orientation with the thienopyridine ring to maximize conjugation, confirmed by dihedral angles <10° .
Data Contradiction and Resolution
Q. Conflicting NMR data for 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde have been reported. How can these discrepancies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities.
- Standardization : Acquire spectra in deuterated DMSO (consistent with literature conditions).
- Spiking Experiments : Add authentic samples to the mixture; overlapping peaks indicate impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, the aldehyde carbon in HSQC should correlate exclusively with the ~10 ppm proton .
Experimental Design Considerations
Q. How should researchers design stability studies for 5-nitrothieno[2,3-b]pyridine-2-carbaldehyde under varying storage conditions?
- Methodological Answer :
- Variables : Temperature (−20°C, 4°C, 25°C), humidity (0%, 40%, 80%), and light exposure.
- Analysis Intervals : 0, 1, 3, 6, and 12 months.
- Degradation Metrics : HPLC purity, NMR integration (e.g., aldehyde proton disappearance indicates oxidation). Store in amber vials under argon at −20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
